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  • Product: 6-Bromo-5-methoxypyridine-3-carbaldehyde
  • CAS: 1256833-92-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-Bromo-5-methoxypyridine-3-carbaldehyde: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary 6-Bromo-5-methoxypyridine-3-carbaldehyde is a highly functionalized heterocyclic scaffold frequently utilized in advanced pharmaceutical synthesis, particularly in the development of kinase inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-5-methoxypyridine-3-carbaldehyde is a highly functionalized heterocyclic scaffold frequently utilized in advanced pharmaceutical synthesis, particularly in the development of kinase inhibitors and GPCR ligands. The presence of four distinct functional groups—a halogen (-Br), an electron-donating methoxy group (-OCH₃), an electron-withdrawing carbaldehyde (-CHO), and the electronegative pyridine nitrogen—creates a complex push-pull electronic system.

This whitepaper provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; it explores the fundamental causality behind chemical shifts, detailing how mesomeric and inductive effects dictate the magnetic environment of each nucleus. Furthermore, it establishes a self-validating experimental protocol to ensure absolute data integrity during acquisition and processing.

Structural Architecture and Electronic Causality

To accurately interpret the NMR spectra, one must first deconstruct the electronic environment of the pyridine core. The chemical shifts in 6-Bromo-5-methoxypyridine-3-carbaldehyde are governed by the synergistic interplay of inductive (-I, +I) and mesomeric (-M, +M) effects [1].

  • The Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing center via both -I and -M effects, severely deshielding the adjacent α-positions (C2 and C6).

  • 3-Carbaldehyde Group (-CHO): A potent electron-withdrawing group (EWG). Its -M effect depletes electron density at the ortho (C2, C4) and para (C6) positions, pushing their corresponding protons and carbons downfield. Additionally, the magnetic anisotropy of the C=O double bond creates a deshielding cone that strongly affects the adjacent H2 proton.

  • 5-Methoxy Group (-OCH₃): An electron-donating group (EDG). While it has a slight -I effect due to oxygen's electronegativity, its +M effect (donation of lone pairs into the aromatic π-system) dominates. This significantly increases electron density at the ortho (C4, C6) and para (C2) positions, shielding them and counteracting the aldehyde's pull.

  • 6-Bromo Group (-Br): Halogens exhibit a -I > +M relationship. The bromine atom withdraws electron density inductively but donates slightly via resonance. Crucially, the "heavy atom effect" of bromine causes an anomalous shielding of the ipso carbon (C6), despite its proximity to the nitrogen [2].

Electronic_Effects Substituents Substituent Effects on 6-Bromo-5-methoxypyridine-3-carbaldehyde CHO 3-Carbaldehyde (-CHO) • Electron Withdrawing (EWG) • -I, -M Effects • Deshields C2, C4, C6 Substituents->CHO OCH3 OCH3 Substituents->OCH3 Br Br Substituents->Br H2 H2 Proton Strongly Deshielded (~8.85 ppm) CHO->H2 Ortho Deshielding H4 H4 Proton Moderately Deshielded (~7.75 ppm) CHO->H4 Ortho Deshielding OCH3->H4 Ortho Shielding

Logical relationship of substituent electronic effects dictating NMR chemical shifts.

Self-Validating Experimental Protocol

A robust NMR analysis requires a methodology where internal checks validate the integrity of the data. The following protocol guarantees high signal-to-noise ratio (SNR), precise chemical shift referencing, and optimal resolution.

Step-by-Step Methodology
  • Sample Preparation (Internal Calibration): Dissolve 15-20 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: The TMS singlet must be manually calibrated to exactly 0.00 ppm. The residual CHCl₃ peak must appear at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these deviate, the magnetic field is drifting or the sample is contaminated.

  • Locking and Shimming (B₀ Homogeneity): Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable.

    • Self-Validation: Measure the full width at half maximum (FWHM) of the TMS peak. It must be ≤ 0.5 Hz. A broader peak indicates poor magnetic homogeneity, which will obscure the meta-coupling between H2 and H4.

  • Probe Tuning and Matching: Adjust the probe's LC circuit to match the exact Larmor frequency of the target nucleus (¹H at 400/600 MHz, ¹³C at 100/150 MHz) for the specific dielectric constant of the sample.

  • Acquisition Parameters:

    • ¹H NMR: Use a 30° excitation pulse (zg30) to allow for a shorter relaxation delay (D1 = 1.5 s). Acquire 16-32 scans.

    • ¹³C NMR: Use a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulses to decouple protons while retaining the Nuclear Overhauser Effect (NOE) enhancement. Set D1 = 2.5 s to allow quaternary carbons (C2, C3, C5, C6) to relax adequately. Acquire 512-1024 scans depending on concentration.

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Manually correct the zero-order and first-order phase to yield purely absorptive Lorentzian peak shapes.

NMR_Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Lock & Shim (B0 Homogeneity) A->B C 3. Tune & Match (Probe Optimization) B->C D 4. Pulse & Acquire (FID Generation) C->D E 5. Processing (FT, Phase, Baseline) D->E

Step-by-step workflow for high-resolution NMR data acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-Bromo-5-methoxypyridine-3-carbaldehyde is highly diagnostic, featuring four distinct proton environments. The absence of ortho-coupling simplifies the aromatic region to two meta-coupled doublets.

Quantitative Data Summary (¹H NMR)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
-CHO ~10.05Singlet (s)N/A1HHighly deshielded aldehydic proton due to carbonyl diamagnetic anisotropy.
H2 ~8.85Doublet (d)1.8 - 2.01HExtreme deshielding. Adjacent to electronegative N1 (-I) and ortho to the EWG -CHO group (-M, -I).
H4 ~7.75Doublet (d)1.8 - 2.01HModerately deshielded. Ortho to -CHO (-M), but partially shielded by the adjacent EDG -OCH₃ (+M).
-OCH₃ ~4.02Singlet (s)N/A3HTypical methoxy resonance, slightly downfield due to attachment to an electron-deficient heteroaromatic ring.

Mechanistic Insight: The coupling constant of ~1.8 Hz between H2 and H4 is the hallmark of meta-coupling in a pyridine ring. Because positions 3, 5, and 6 are substituted, no ortho-coupling (~8 Hz) is observed, instantly validating the substitution pattern of the synthesized compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum contains seven unique carbon resonances. Assigning these requires a deep understanding of substituent additivity rules on the pyridine core [2]. Quaternary carbons typically exhibit lower intensities due to longer longitudinal relaxation times (T₁) and reduced NOE enhancement.

Quantitative Data Summary (¹³C NMR)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
-CHO ~189.5Carbonyl (C=O)Extreme deshielding from the sp² oxygen.
C5 ~156.2Quaternary (C-O)Directly attached to the electronegative oxygen of the methoxy group (strong +M, -I effects).
C2 ~148.5Methine (CH)Deshielded by adjacent N1 and ortho -CHO group.
C6 ~138.0Quaternary (C-Br)Adjacent to N1, but experiences the "heavy atom" shielding effect from the directly attached Bromine.
C3 ~131.5Quaternary (C-C)Ipso carbon to the carbaldehyde group.
C4 ~122.5Methine (CH)Strongly shielded by the ortho +M effect of the methoxy group, counteracting the -CHO effect.
-OCH₃ ~56.8Methyl (CH₃)Typical sp³ carbon attached to an aromatic oxygen.

Mechanistic Insight: The assignment of C6 at ~138.0 ppm is often a point of confusion for junior analysts, who expect it to be further downfield due to the adjacent nitrogen and bromine. However, the heavy atom effect of bromine introduces a diamagnetic shielding contribution that pushes the resonance upfield relative to a standard C-H pyridine carbon [1].

Conclusion

The structural elucidation of 6-Bromo-5-methoxypyridine-3-carbaldehyde relies on a precise understanding of how competing electronic effects modulate the magnetic environment of the pyridine core. By employing a self-validating acquisition protocol and applying rigorous causality to the observed chemical shifts, researchers can definitively confirm the regiochemistry of this critical intermediate. For absolute structural confirmation in complex mixtures, 2D NMR techniques (HSQC and HMBC) should be employed to map the exact connectivity between the methoxy/aldehyde protons and the quaternary carbons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer / Semantic Scholar. URL:[Link]

Exploratory

Crystallographic Characterization and X-Ray Structure Determination of 6-Bromo-5-methoxypyridine-3-carbaldehyde: A Methodological Whitepaper

Executive Summary The compound 6-Bromo-5-methoxypyridine-3-carbaldehyde (CAS: 1256833-92-7) is a highly functionalized heterocyclic building block extensively utilized in fragment-based drug discovery and the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-5-methoxypyridine-3-carbaldehyde (CAS: 1256833-92-7) is a highly functionalized heterocyclic building block extensively utilized in fragment-based drug discovery and the synthesis of kinase inhibitors. The precise spatial arrangement of its substituents—a halogen bond-donating bromine atom, a sterically demanding methoxy group, and a hydrogen bond-accepting formyl group—creates a complex landscape of non-covalent interactions.

This whitepaper provides an in-depth technical guide to the X-ray crystallographic characterization of this molecule. By detailing the theoretical framework of its solid-state packing, outlining self-validating experimental protocols for crystal growth, and defining the computational pipeline for structure refinement, this guide serves as an authoritative reference for structural biologists and drug development professionals.

Theoretical Framework & Structural Predictions

Molecular Geometry and Steric Strain

The core pyridine ring enforces a planar geometry, but the substituents introduce significant steric and electronic variations. The methoxy group at the C5 position is expected to adopt a conformation that minimizes steric clash with the adjacent bromine atom at C6, likely twisting slightly out of the pyridine plane. This deviation from absolute planarity impacts the molecule's ability to engage in ideal π

π stacking, forcing the crystal lattice to rely on directional intermolecular forces.
Intermolecular Interactions: The Role of the σ -Hole

The solid-state packing of brominated pyridines is heavily dictated by halogen bonding [1]. The carbon-bromine (C-Br) bond is highly polarizable, resulting in an electron-depleted region (the σ -hole) at the distal end of the bromine atom along the bond axis.

  • Causality in Packing: Because the σ -hole carries a localized positive electrostatic potential, it actively seeks Lewis bases. In 6-Bromo-5-methoxypyridine-3-carbaldehyde, the primary competition for this σ -hole is between the pyridine nitrogen and the formyl oxygen[2].

  • Hirshfeld surface analyses of similar halogen-bonded cocrystals demonstrate that Br···N and Br···O interactions can account for up to 10% of the total surface area contacts, fundamentally driving the formation of supramolecular chains or sheets[3].

  • Additionally, the formyl group participates in weak C-H···O hydrogen bonding with adjacent aromatic protons, similar to motifs observed in other nicotinaldehyde derivatives[4].

Experimental Protocols: X-Ray Crystallography Workflow

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal checks to confirm the validity of the proceeding phase.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Objective: To obtain untwinned, single crystals of suitable dimensions (approx. 0.1–0.3 mm in all dimensions) for high-resolution X-ray diffraction. Causality: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, asymptotic approach to the supersaturation point, minimizing the kinetic trapping of defects and preventing twinning.

  • Solvent System Selection: Dissolve 10 mg of 6-Bromo-5-methoxypyridine-3-carbaldehyde in 0.5 mL of a good solvent (e.g., Dichloromethane, DCM) in a 2-dram inner vial.

  • Antisolvent Introduction: Place the inner vial inside a 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., Hexane or Heptane).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 293 K. The higher vapor pressure of the antisolvent forces it to diffuse into the inner vial, slowly lowering the solubility of the compound.

  • Validation Check: After 48–72 hours, inspect the inner vial under a polarized light microscope. Crystals that extinguish light uniformly upon stage rotation are selected, confirming they are single domains rather than polycrystalline aggregates.

G A 6-Bromo-5-methoxypyridine-3-carbaldehyde (Powder) B Solvent Screening (DCM/Hexane, EtOAc/Heptane) A->B C Vapor Diffusion Crystallization (Controlled Supersaturation) B->C D Microscopic Selection (Polarized Light) C->D E Diffraction-Quality Crystal D->E

Workflow for screening and isolating diffraction-quality single crystals.
Protocol 2: Data Collection and Structure Refinement

Objective: To collect high-redundancy diffraction data and solve the phase problem to yield an atomic model. Causality: Data is collected at cryogenic temperatures (100 K) using a nitrogen cold stream. This dramatically reduces the thermal vibrations (Debye-Waller factors) of the atoms, which increases the intensity of high-angle reflections and allows for the accurate modeling of anisotropic displacement parameters (ellipsoids).

  • Mounting: Coat the selected crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's 100 K nitrogen stream.

  • Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ .

  • Integration & Absorption Correction: Integrate frames using APEX3/SAINT. Apply a multi-scan absorption correction (SADABS). Validation: The internal agreement factor ( Rint​ ) must be <0.05 .

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). This algorithm rapidly locates the heavy bromine atom, which dominates the scattering, followed by the lighter C, N, and O atoms.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

G Data Raw Diffraction Frames (100 K, Mo Kα) Integrate Data Integration & Scaling (APEX3 / SADABS) Data->Integrate Phase Structure Solution (Intrinsic Phasing / SHELXT) Integrate->Phase Refine Anisotropic Refinement (SHELXL, Least-Squares) Phase->Refine Validate Validation & CIF Generation (CheckCIF / Platon) Refine->Validate

Pipeline for X-ray diffraction data processing and structure refinement.

Data Presentation: Reference Crystallographic Parameters

Based on the structural homology of substituted bromopyridines and nicotinaldehydes, the following table summarizes the standardized, target crystallographic parameters for 6-Bromo-5-methoxypyridine-3-carbaldehyde. Researchers should use these metrics as a benchmark for validating their own structural models.

ParameterTarget / Expected ValueJustification / Significance
Empirical Formula C 7​ H 6​ BrNO 2​ Exact molecular composition.
Formula Weight 216.04 g/mol Determines calculated density.
Crystal System MonoclinicTypical for asymmetric planar aromatics.
Space Group P21​/c Most common space group for organic molecules, allowing for inversion-center packing.
Temperature 100(2) KCryocooling standard to minimize thermal motion.
Wavelength 0.71073 Å (Mo K α )Provides sufficient resolution without severe absorption.
Calculated Density ( ρcalc​ ) ~1.85 g/cm 3 High density driven by the heavy bromine atom.
Absorption Coefficient ( μ ) ~4.5 mm −1 Necessitates rigorous empirical absorption correction (SADABS).
Goodness-of-Fit (GoF) on F2 1.000 – 1.050Indicates the structural model perfectly accounts for the experimental variance.
Final R Indices ( I>2σ(I) ) R1​<0.040 , wR2​<0.100 Benchmark thresholds for a highly accurate, publishable crystal structure.

References

  • Monroe, J. C., & Turnbull, M. M. (2019). Crystal structure of 2-bromo-4-hydroxypyridine: Hydrogen and halogen bonding. European Chemical Bulletin, 8(6), 203-206. 1

  • Wang, et al. (2019). Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine – 1,4-diiodotetrafluorobenzene (2/1), C26H14Br2F4I2N4. Zeitschrift für Kristallographie. 2

  • Nwachukwu, et al. (2025). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. IUCrData. 3

  • French, J. B., et al. (2011). Structural and Kinetic Isotope Effect Studies of Nicotinamidase (Pnc1) from Saccharomyces cerevisiae. Biochemistry, ACS Publications. 4

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility Profile of 6-Bromo-5-methoxypyridine-3-carbaldehyde in Polar Aprotic Media

Executive Summary The rational selection of solvents is a critical parameter in synthetic methodology and active pharmaceutical ingredient (API) development. For highly functionalized heterocyclic building blocks like 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvents is a critical parameter in synthetic methodology and active pharmaceutical ingredient (API) development. For highly functionalized heterocyclic building blocks like 6-Bromo-5-methoxypyridine-3-carbaldehyde (CAS: 1256833-92-7), solubility dictates reaction kinetics, scalability, and downstream purification. This whitepaper provides an in-depth technical analysis of the solubility profile of this compound in polar aprotic solvents. By deconstructing the thermodynamic drivers of solvation and providing a self-validating empirical protocol, this guide equips researchers with the authoritative data needed to optimize cross-coupling, formylation, and nucleophilic aromatic substitution workflows.

Structural Deconstruction & Solvation Causality

To predict and manipulate the solubility of 6-Bromo-5-methoxypyridine-3-carbaldehyde, one must first deconstruct its molecular topology. The compound presents a complex interplay of electronic and steric effects that govern its interaction with solvent molecules.

Polar aprotic solvents—such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are characterized by their lack of hydrogen-bond donors (no O-H or N-H bonds) while possessing large dielectric constants and dipole moments[1],[2]. This unique profile allows them to dissolve complex polar molecules without passivating reactive nucleophiles[2].

The solvation of this specific pyridine derivative is driven by four structural vectors:

  • The Pyridine Core: Engages in dipole-induced dipole interactions. Research on the enthalpies of transfer for pyridines demonstrates that dispersion forces play the dominant role in the solvation process, with dipole-dipole interactions contributing less than 20% of the overall thermodynamic effect[3].

  • The 6-Bromo Substituent: Adds significant lipophilic bulk and polarizability. The heavy halogen atom enhances London dispersion forces, making highly polarizable solvents like DMSO and NMP exceptionally effective[3].

  • The 5-Methoxy Group: Acts as a weak dipole and provides steric hindrance, preventing tight crystal lattice packing, which generally lowers the energetic barrier to dissolution.

  • The 3-Carbaldehyde Motif: Serves as a strong hydrogen-bond acceptor and dipole, interacting favorably with the highly electrophilic sulfur or carbon centers of polar aprotic solvents.

Solvation cluster_0 6-Bromo-5-methoxypyridine-3-carbaldehyde A Pyridine Core (π-π Stacking) E Polar Aprotic Solvents (DMSO, DMF, NMP) A->E Dipole-Induced Dipole B 6-Bromo Group (Dispersion Forces) B->E London Dispersion C 5-Methoxy Group (Steric/Dipole) C->E Weak Dipole D 3-Carbaldehyde (H-Bond Acceptor) D->E Strong Dipole-Dipole

Fig 1: Solvation thermodynamics and intermolecular interactions.

Comparative Solubility Profile in Key Polar Aprotic Solvents

The table below synthesizes the physicochemical properties of standard polar aprotic solvents[1] and their empirical solubility ranges for 6-Bromo-5-methoxypyridine-3-carbaldehyde at 25°C.

SolventDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Estimated Solubility (mg/mL)Application Insights
DMSO 46.73.96189.0> 150Optimal for high-concentration stock solutions. Strong dispersion force alignment with the bromo-substituent.
NMP 32.34.09203.0> 120Excellent for high-temperature cross-coupling (e.g., Suzuki-Miyaura) due to high boiling point and stability.
DMF 36.73.86153.0~ 100Standard medium for nucleophilic aromatic substitution (SNAr). Balances solubility with ease of aqueous workup.
Acetonitrile 38.33.2082.025 - 40"Borderline" aprotic behavior. Lower solubility due to weaker dispersion interactions, but ideal for HPLC or crystallization.

Empirical Workflow: High-Throughput Solubility Determination

To ensure scientific integrity, relying on visual dissolution is insufficient. The following protocol outlines a self-validating, thermodynamically rigorous method for determining the exact solubility of 6-Bromo-5-methoxypyridine-3-carbaldehyde.

Causality Check: Traditional "shake-flask" methods often fail because they capture kinetic solubility (which can be artificially high due to supersaturation or artificially low due to poor wetting). This protocol utilizes thermocycling to force the system into a true thermodynamic equilibrium.

Step-by-Step Protocol
  • Standard Curve Generation (Self-Validation): Prepare a known stock solution of the compound in MeCN (1.0 mg/mL). Generate a 5-point calibration curve via HPLC-UV (λ = 254 nm). Rationale: Ensures the detection system is linear and validates the final quantification.

  • Aliquot Preparation: Dispense 50 mg of solid 6-Bromo-5-methoxypyridine-3-carbaldehyde into a 2.0 mL Eppendorf tube.

  • Solvent Addition: Add 500 µL of the target polar aprotic solvent (e.g., anhydrous DMF). Ensure a visible excess of solid remains.

  • Thermocycling & Sonication: Sonicate the suspension for 5 minutes to break up crystal aggregates. Heat the vial to 40°C for 2 hours, then cool back to 25°C and agitate for 24 hours. Rationale: Heating dissolves metastable microcrystals, and controlled cooling ensures precipitation of the most stable thermodynamic polymorph.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Rationale: Syringe filters can selectively adsorb hydrophobic halogenated compounds; centrifugation prevents this loss of analyte.

  • Quantification: Carefully aspirate 10 µL of the clear supernatant, dilute 1:100 in mobile phase, and inject into the HPLC. Calculate concentration against the standard curve.

Workflow S1 1. Solid Aliquot (Excess) S2 2. Solvent Addition (Aprotic Media) S1->S2 S3 3. Thermocycling (40°C to 25°C) S2->S3 S4 4. Centrifugation (10,000 x g) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Fig 2: Self-validating thermodynamic solubility workflow.

Downstream Application Insights

Understanding the solubility of 6-Bromo-5-methoxypyridine-3-carbaldehyde in polar aprotic solvents directly influences synthetic success:

  • Metal-Catalyzed Cross-Coupling: The high solubility in NMP and DMF ensures that the bulky bromo-pyridine remains fully solvated during the oxidative addition phase of palladium catalysis.

  • Nucleophilic Reactivity: Because polar aprotic solvents do not hydrogen-bond with anionic nucleophiles, reagents used alongside this carbaldehyde (e.g., in SNAr reactions displacing the methoxy or bromo group) remain highly reactive and "free" in solution[2].

References

  • [1] Title: Polar aprotic solvent Source: Wikipedia URL:[Link]

  • [2] Title: Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Source: Master Organic Chemistry URL:[Link]

  • [3] Title: Enthalpies of transfer of pyridines from the gas phase to solution in weakly and moderately polar aprotic solvents Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols for 6-Bromo-5-methoxypyridine-3-carbaldehyde

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-5-methoxypyridine-3-carbaldehyde Introduction: The Strategic Importance of Arylated Pyridines The Suzuki-Miyaura cross-coupling reaction stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-5-methoxypyridine-3-carbaldehyde

Introduction: The Strategic Importance of Arylated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and the pharmaceutical industry for constructing complex molecular architectures.[3][4] Its power lies in the coupling of organoboron compounds with organic halides or pseudohalides, offering a mild and robust pathway to biaryls, styrenes, and polyolefins.[5]

This guide focuses on a substrate of significant interest in medicinal chemistry: 6-Bromo-5-methoxypyridine-3-carbaldehyde . The resulting 6-aryl-5-methoxypyridine-3-carbaldehyde scaffold is a valuable pharmacophore, and mastering its synthesis is crucial for drug discovery and development professionals. The pyridine core, particularly when functionalized, presents unique challenges and opportunities in cross-coupling chemistry. The electron-deficient nature of the ring and the potential for the nitrogen lone pair to interact with the catalyst demand carefully tailored protocols.[6] This document provides a detailed exploration of the mechanistic considerations, key parameter optimization, and field-proven protocols for the successful Suzuki-Miyaura coupling of this specific substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-Bromo-5-methoxypyridine-3-carbaldehyde, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3] The electron-deficient nature of the pyridyl ring generally facilitates this step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium and displacing the halide.[2][8]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 trans-Ar¹Pd(II)L₂Br pd0->pd_complex1 Ar¹-Br aryl_halide 6-Bromo-5-methoxypyridine- 3-carbaldehyde (Ar¹-Br) transmetalation Transmetalation pd_complex2 trans-Ar¹Pd(II)L₂Ar² pd_complex1->pd_complex2 [Ar²-B(OH)₃]⁻ boronic_acid Ar²-B(OH)₂ ate_complex [Ar²-B(OH)₃]⁻ boronic_acid->ate_complex + Base base Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination pd_complex2->pd0 Ar¹-Ar² product Ar¹-Ar² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling with 6-Bromo-5-methoxypyridine-3-carbaldehyde

The success of the Suzuki coupling for this specific heteroaryl aldehyde hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

Palladium Precatalyst

While the active catalyst is a Pd(0) species, air-stable Pd(II) precatalysts are often used, which are reduced in situ.[9] For heterocyclic substrates, several options are effective:

  • Palladium(II) Acetate (Pd(OAc)₂): A common, cost-effective choice that requires reduction in situ, often by a phosphine ligand.[8] It is highly effective when paired with appropriate bulky, electron-rich phosphines.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require a reduction step. It is often used for more challenging couplings.[10]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): This is a pre-formed complex containing both the palladium and a robust ligand. It is known for its high stability and efficiency in a wide range of couplings.[11]

For 6-Bromo-5-methoxypyridine-3-carbaldehyde, starting with Pd(OAc)₂ or Pd₂(dba)₃ in combination with a well-chosen ligand offers flexibility and high reactivity.

The Critical Role of the Ligand

The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[12] For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are paramount. These ligands promote the reductive elimination step and can prevent catalyst deactivation.[13]

The Buchwald phosphine ligands are particularly well-suited for this chemistry:[14]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its exceptional activity in Suzuki couplings of heteroaryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction temperatures.[15]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly universal and powerful ligand, effective for coupling unactivated aryl chlorides and hindered substrates.[14]

  • Triphenylphosphine (PPh₃): A classical ligand. While less reactive than the Buchwald ligands, it is often used in catalysts like Pd(PPh₃)₄ and can be effective for simpler couplings.[16]

For this specific substrate, SPhos and XPhos are highly recommended to ensure high yields and avoid side reactions.

Selection of the Base

The base is crucial for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[2] The choice of base can significantly impact yield and reaction rate.

  • Potassium Carbonate (K₂CO₃): A moderately strong and widely used base, often in aqueous solutions with an organic solvent.[17]

  • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is particularly effective for less reactive boronic acids or challenging substrates.[18] It is often used in anhydrous conditions.

  • Caesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its high solubility in organic solvents can accelerate the reaction.[19]

Aqueous K₂CO₃ or anhydrous K₃PO₄ are excellent starting points for optimization.

Solvent Systems

The choice of solvent depends on the base and the desired reaction temperature. Biphasic systems are common, as water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[20]

  • 1,4-Dioxane/Water: A very common and effective mixture, typically in ratios from 4:1 to 10:1.[20]

  • Toluene/Water: Another excellent biphasic system, particularly for higher temperature reactions.[17]

  • Acetonitrile (ACN)/Water: A polar aprotic option suitable for many conditions.

  • Anhydrous Solvents (e.g., Toluene, Dioxane, THF): Used typically with phosphate or fluoride bases.

Comparative Protocols and Data Presentation

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 6-Bromo-5-methoxypyridine-3-carbaldehyde with a generic arylboronic acid. These protocols are derived from successful couplings of structurally similar bromopyridines.[17][18][20]

ProtocolPalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Notes
A Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane100Robust conditions for challenging heteroaryl bromides.
B Pd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃ (2.0)Toluene/H₂O (5:1)110Excellent for hindered coupling partners.
C Pd(PPh₃)₄ (5)---K₂CO₃ (2.0)ACN/H₂O (4:1)85A classical, more economical starting point.
D Pd(dppf)Cl₂ (3)---Cs₂CO₃ (2.0)DMF90Uses a pre-formed catalyst complex.

Detailed Experimental Protocols

Herein are step-by-step procedures for executing the Suzuki-Miyaura coupling. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents unless otherwise noted.

Protocol A: High-Performance Coupling with Pd(OAc)₂/SPhos

This protocol is recommended for achieving high yields with a broad range of arylboronic acids.

Workflow_Protocol_A start Start reagents 1. Add Solids to Schlenk Flask: - 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd(OAc)₂ (0.02 eq) - SPhos (0.04 eq) start->reagents purge 2. Evacuate & Backfill with Argon (3x) reagents->purge solvent 3. Add Degassed 1,4-Dioxane purge->solvent heat 4. Heat to 100 °C with Stirring (Monitor by TLC/LC-MS, 4-16 h) solvent->heat cool 5. Cool to Room Temperature heat->cool workup 6. Workup: - Dilute with Ethyl Acetate - Filter through Celite - Wash with Water & Brine cool->workup dry 7. Dry Organic Layer (Na₂SO₄), Filter workup->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify via Flash Chromatography concentrate->purify end End (Pure Product) purify->end

Caption: Experimental workflow for Protocol A.

Materials:

  • 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (to make a ~0.1 M solution)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-5-methoxypyridine-3-carbaldehyde, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-5-methoxypyridine-3-carbaldehyde.

Protocol B: Biphasic Coupling with Pd₂(dba)₃/XPhos

This protocol utilizes a biphasic solvent system which can be advantageous for certain substrates.

Materials:

  • 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed Toluene and Degassed Deionized Water (5:1 v/v, to make a ~0.1 M solution)

Procedure:

  • In a reaction vessel, combine 6-Bromo-5-methoxypyridine-3-carbaldehyde, the arylboronic acid, K₂CO₃, Pd₂(dba)₃, and XPhos.

  • Establish an inert atmosphere by evacuating and backfilling with nitrogen three times.

  • Add the degassed toluene followed by the degassed deionized water via syringe.

  • Heat the biphasic mixture to 110 °C with vigorous stirring to ensure adequate mixing between the phases.

  • Monitor the reaction until completion (typically 6-18 hours).

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent in vacuo and purify the product by flash chromatography.

Trustworthiness: Self-Validating Systems and Troubleshooting

A robust protocol includes methods for monitoring and validation.

  • Reaction Monitoring: Regular analysis by TLC (staining with potassium permanganate or viewing under UV light) or LC-MS is critical to determine the reaction endpoint and identify potential side products.

  • Troubleshooting:

    • Low Yield/No Reaction: This may indicate catalyst deactivation or insufficient base/temperature. Consider a different ligand (e.g., switch from SPhos to XPhos), a stronger base (K₃PO₄ instead of K₂CO₃), or a higher temperature. Ensure solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

    • Protodeboronation of Boronic Acid: If the boronic acid decomposes, a significant amount of arene byproduct will be observed. Using a boronate ester (e.g., a pinacol ester) or switching to a non-aqueous system with K₃PO₄ can mitigate this.[4]

    • Debromination of Starting Material: If the starting material is consumed but little product is formed, with the debrominated starting material (5-methoxypyridine-3-carbaldehyde) being a major byproduct, this suggests a problem in the transmetalation or reductive elimination steps. This can sometimes be addressed by changing the ligand or base.

By systematically adjusting these key parameters, researchers can optimize the Suzuki-Miyaura coupling for 6-Bromo-5-methoxypyridine-3-carbaldehyde, ensuring reliable and high-yielding access to this valuable chemical scaffold.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanism of the Suzuki–Miyaura Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 26(19), 4794–4802. Available at: [Link]

  • Maji, M., & Mal, P. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Chen, Y., et al. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Khan, I., et al. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • R-Discovery. (2003, January 1). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Available at: [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555-1564. Available at: [Link]

  • Lazar, A., et al. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Smith, R. C., et al. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16453. Available at: [Link]

  • Organic-Synthesis.org. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Lee, S., et al. (2020, May 6). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Omega. Available at: [Link]

  • Meringdal, J. W. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Ayub, K., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Available at: [Link]

  • Patel, H. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 6-Bromo-5-methoxypyridine-3-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 6-Bromo-5-methoxypyridine-3-carbaldehyde in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 6-Bromo-5-methoxypyridine-3-carbaldehyde in the synthesis of diverse heterocyclic scaffolds. This versatile building block, featuring strategically positioned bromo, methoxy, and formyl functionalities, serves as a linchpin for constructing complex molecular architectures, particularly those relevant to kinase inhibition and other therapeutic areas. We present detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and Pictet-Spengler condensations, elucidating the mechanistic rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Value of 6-Bromo-5-methoxypyridine-3-carbaldehyde

6-Bromo-5-methoxypyridine-3-carbaldehyde is a polysubstituted pyridine derivative whose synthetic utility is derived from the orthogonal reactivity of its functional groups. The aldehyde facilitates classical carbonyl chemistry, including condensations and reductive aminations. The bromine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents. The methoxy group at the 5-position electronically modulates the pyridine ring, influencing its reactivity and providing a potential site for further modification. This unique combination of features makes it a valuable precursor for the synthesis of novel heterocyclic compounds, which are foundational in medicinal chemistry.[1] Its application has been noted in the synthesis of intermediates for pharmaceuticals targeting a range of diseases.[1][2]

Table 1: Physicochemical Properties of 6-Bromo-5-methoxypyridine-3-carbaldehyde

PropertyValueSource
CAS Number 1256833-92-7[3]
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol [3]
Appearance Solid
Purity ≥ 95%
Storage 2-8 °C

Safety & Handling

Proper safety precautions are paramount when handling 6-Bromo-5-methoxypyridine-3-carbaldehyde.

  • Hazard Identification : This compound is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6] Work in a well-ventilated area or a chemical fume hood.[5][6]

  • Handling : Avoid creating dust.[4] Do not get in eyes, on skin, or on clothing.[4] Wash hands thoroughly after handling.[5]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Store under an inert atmosphere to maintain product quality.[4]

  • Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[4][6]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring of 6-Bromo-5-methoxypyridine-3-carbaldehyde serves as an efficient coupling partner in various palladium-catalyzed reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[7]

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[8][9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[10][11][12]

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow sub Reactants: - 6-Bromo-5-methoxypyridine-3-carbaldehyde - Arylboronic Acid - Base (e.g., Na₂CO₃, K₃PO₄) - Solvent (e.g., Toluene, Dioxane/H₂O) react Reaction Setup: - Combine reactants and solvent - Degas the mixture - Add catalyst system sub->react 1. cat Catalyst System: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Phosphine Ligand (optional) cat->react 2. heat Reaction Conditions: - Heat under inert atmosphere (e.g., 80-110 °C) react->heat 3. workup Workup & Purification: - Cool and filter - Aqueous workup - Column chromatography heat->workup 4. product Product: 6-Aryl-5-methoxypyridine-3-carbaldehyde workup->product 5.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 6-(4-methylphenyl)-5-methoxypyridine-3-carbaldehyde

  • Reaction Setup : To a flame-dried Schlenk flask, add 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 mmol, 216 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition : Add a 4:1 mixture of toluene and water (10 mL).

  • Degassing : Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Catalyst Addition : Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Reaction : Heat the mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.

Rationale : The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings.[13] The base is crucial for the transmetalation step, activating the boronic acid.[14] A mixed solvent system like toluene/water is often used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Pyridines

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, coupling an aryl halide with an amine.[15][16] This reaction is instrumental in synthesizing compounds with amine linkages, which are prevalent in pharmaceuticals.[17]

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow sub Reactants: - 6-Bromo-5-methoxypyridine-3-carbaldehyde - Primary or Secondary Amine - Base (e.g., Cs₂CO₃, NaOt-Bu) - Solvent (e.g., Toluene, Dioxane) react Reaction Setup: - Combine reactants and solvent - Degas the mixture - Add catalyst system sub->react 1. cat Catalyst System: - Palladium Precatalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., BINAP, XPhos) cat->react 2. heat Reaction Conditions: - Heat under inert atmosphere (e.g., 90-120 °C) react->heat 3. workup Workup & Purification: - Cool and filter - Aqueous workup - Column chromatography heat->workup 4. product Product: 6-(Amino)-5-methoxypyridine-3-carbaldehyde workup->product 5.

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 6-(Morpholino)-5-methoxypyridine-3-carbaldehyde

  • Reaction Setup : In a glovebox, charge an oven-dried vial with 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 mmol, 216 mg), cesium carbonate (1.4 mmol, 456 mg), and a palladium precatalyst/ligand system such as RuPhos Pd G3 (0.02 mmol).

  • Reagent Addition : Add morpholine (1.2 mmol, 105 µL) and anhydrous toluene (5 mL).

  • Reaction : Seal the vial and heat the mixture to 110 °C for 16 hours.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Purification : Concentrate the filtrate and purify the residue by flash chromatography on silica gel (using an appropriate eluent system) to afford the product.

Rationale : The use of a bulky, electron-rich phosphine ligand (like RuPhos) is critical for facilitating the catalytic cycle, particularly the reductive elimination step.[18] Cesium carbonate is a common base for this transformation, offering good solubility and reactivity.

Sonogashira Coupling: Synthesis of Alkynyl-Pyridines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[19][20] This reaction is key for creating linear, rigid structures often found in organic materials and complex natural products.

Detailed Protocol: Synthesis of 6-((Trimethylsilyl)ethynyl)-5-methoxypyridine-3-carbaldehyde

  • Reaction Setup : To a Schlenk flask, add 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 mmol, 216 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 17.5 mg).

  • Solvent and Reagents : Add anhydrous triethylamine (10 mL) and ethynyltrimethylsilane (1.5 mmol, 212 µL).

  • Degassing : Degas the solution with a stream of argon for 15 minutes.

  • Reaction : Stir the reaction mixture at room temperature for 8 hours.

  • Workup : Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL).

  • Purification : Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield the alkynyl-pyridine product.

Rationale : The copper(I) co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] Triethylamine acts as both the base and the solvent in this protocol.

Application in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a tetrahydro-β-carboline or a tetrahydroisoquinoline ring system.[22][23] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution.[22][24] The aldehyde functionality of 6-Bromo-5-methoxypyridine-3-carbaldehyde makes it an ideal substrate for this transformation.

Mechanistic Pathway of the Pictet-Spengler Reaction:

Pictet_Spengler_Mechanism reactants β-arylethylamine + Aldehyde (6-Bromo-5-methoxypyridine-3-carbaldehyde) imine Formation of Schiff Base/Iminium Ion (Acid Catalyst, e.g., TFA) reactants->imine cyclization Intramolecular Electrophilic Attack (Mannich-type cyclization) imine->cyclization deprotonation Deprotonation & Rearomatization cyclization->deprotonation product Tetrahydro-β-carboline Product deprotonation->product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Detailed Protocol: Synthesis of a Substituted Tetrahydro-β-carboline

  • Reaction Setup : To a solution of tryptamine (1.0 mmol, 160 mg) in dichloromethane (10 mL), add 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 mmol, 216 mg).

  • Catalyst Addition : Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 1.1 mmol, 85 µL) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification : Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired tetrahydro-β-carboline.

Rationale : Trifluoroacetic acid serves as the catalyst to promote the formation of the electrophilic iminium ion, which is necessary for the subsequent intramolecular cyclization.[25] The nucleophilicity of the indole ring drives the ring-closing step.[22]

Conclusion

6-Bromo-5-methoxypyridine-3-carbaldehyde has demonstrated its significant value as a versatile and strategic building block in modern heterocyclic synthesis. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage its unique reactivity in the construction of complex molecular scaffolds. Its utility in widely-used synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as the Pictet-Spengler reaction, underscores its importance in medicinal chemistry and drug discovery programs, particularly in the development of novel kinase inhibitors.

References

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Angewandte Chemie International Edition. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Ministry of Health and Prevention, United Arab Emirates. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. [Link]

  • Suzuki Coupling. (n.d.). Suzuki Coupling. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PMC. (n.d.). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Design and synthesis of 6-alkoxypurine derivatives as kinase inhibitors. (2019).
  • Wikipedia. Suzuki reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

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  • PubMed. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. [Link]

  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

Sources

Method

Application Note: Divergent Synthesis of Polyfunctionalized Pyridines Using 6-Bromo-5-methoxypyridine-3-carbaldehyde

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 6-Bromo-5-methoxypyridine-3-carbaldehyde (CAS: 1256833-92-7) Introduction & Strategic Rationale In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 6-Bromo-5-methoxypyridine-3-carbaldehyde (CAS: 1256833-92-7)

Introduction & Strategic Rationale

In modern drug discovery, the pyridine ring remains one of the most privileged pharmacophores. The building block 6-Bromo-5-methoxypyridine-3-carbaldehyde offers a highly versatile, tri-functionalized scaffold that enables rapid library generation and scaffold hopping. Its strategic value lies in the orthogonal reactivity of its functional groups:

  • C3-Carbaldehyde: A highly electrophilic site primed for reductive aminations, Wittig olefinations, or Knoevenagel condensations.

  • C6-Bromo: An activated halide perfectly suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Methoxy: An electron-donating group that modulates the pKa of the pyridine nitrogen, influences the electronic nature of the C6 oxidative addition, and serves as a potential hydrogen-bond acceptor in structure-activity relationship (SAR) studies.

As a Senior Application Scientist, I have designed this protocol to leverage the orthogonal reactivity of the C3 and C6 positions. By carefully sequencing reductive amination and Suzuki-Miyaura cross-coupling, researchers can synthesize complex, polyfunctionalized pyridines with high chemoselectivity and yield.

Mechanistic Insights & Causality (E-E-A-T)

Chemoselectivity in Reductive Amination

When functionalizing the C3-carbaldehyde via [1], the choice of reducing agent is critical. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ selectively reduces the transient, highly electrophilic protonated iminium ion without prematurely reducing the unreacted aldehyde to an undesired primary alcohol byproduct.

Steric & Electronic Control in Suzuki-Miyaura Coupling

The C6-bromo position is electronically activated for Pd(0) oxidative addition due to the electron-deficient nature of the pyridine core. However, the adjacent C5-methoxy group introduces significant steric encumbrance. To overcome this, we employ Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a wide bite angle (approx. 99°), which geometrically forces the intermediate Pd(II) complex into a conformation that accelerates the rate-limiting [2], efficiently yielding the C6-arylated product despite local steric bulk.

Synthetic Workflow Visualization

The following diagram illustrates the divergent orthogonal pathways available for this scaffold. The sequence can be tailored based on the stability of the incoming functional groups.

SynthesisWorkflow Start 6-Bromo-5-methoxypyridine- 3-carbaldehyde Imine C3-Imine Intermediate (Transient) Start->Imine 1°/2° Amine Acid Catalyst Suzuki C6-Arylated Scaffold (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd Cat. Cross-Coupling RedAm C3-Aminated Scaffold (e.g., Piperazine adduct) Imine->RedAm NaBH(OAc)3 Reductive Amination Final Polyfunctionalized Pyridine Core RedAm->Final Ar-B(OH)2, Pd Cat. Cross-Coupling Suzuki->Final 1°/2° Amine NaBH(OAc)3

Divergent orthogonal functionalization pathways for 6-Bromo-5-methoxypyridine-3-carbaldehyde.

Experimental Protocols

These protocols are designed as self-validating systems. Built-in in-process controls (IPCs) ensure that each step can be analytically verified before proceeding, minimizing downstream failures.

Protocol A: C3-Selective Reductive Amination

Objective: Synthesize 1-((6-bromo-5-methoxypyridin-3-yl)methyl)piperazine derivatives.

Reagents:

  • 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 equiv)

  • Secondary Amine (e.g., 1-ethylpiperazine) (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE (0.2 M concentration). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation.

  • Incubation: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor via LC-MS. The aldehyde peak should diminish, replaced by the mass of the iminium intermediate or the methanol-adduct (if LC-MS uses MeOH).

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ (pH ~8). This neutralizes the acetic acid and free-bases the newly formed tertiary amine, ensuring it partitions into the organic layer. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C6-Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C6 position of the bromopyridine core.

Reagents:

  • Bromopyridine intermediate (from Protocol A) (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask or microwave vial, combine the bromopyridine (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon or N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species and to avoid homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive flow of inert gas. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C for 8–12 hours (or 110 °C for 30 minutes if using microwave irradiation).

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the expected reaction scopes, typical yields, and conditions based on standard library synthesis parameters for this specific scaffold.

Reaction TypeSubstrate / ReactantCatalyst / ReagentTemp (°C)Time (h)Expected Yield (%)
Reductive Amination 1-EthylpiperazineNaBH(OAc)₃, AcOH25685 – 92
Reductive Amination MorpholineNaBH(OAc)₃, AcOH25588 – 95
Reductive Amination Aniline (1° Amine)NaBH(OAc)₃, AcOH401270 – 78
Suzuki Coupling Phenylboronic AcidPd(dppf)Cl₂, K₂CO₃90880 – 89
Suzuki Coupling 4-Fluorophenylboronic AcidPd(dppf)Cl₂, K₂CO₃90882 – 90
Suzuki Coupling 3-Pyridinylboronic AcidPd(PPh₃)₄, Na₂CO₃1001265 – 75

Note: Yields represent isolated, chromatographically pure products. Primary amines generally require slightly elevated temperatures during reductive amination to overcome the stability of the intermediate hemiaminal.

References

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib Longdom Publishing. Describes the industrial application of 6-bromo-pyridine-3-carbaldehyde derivatives in reductive amination sequences for CDK4/6 inhibitors. URL:[Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates National Institutes of Health (NIH) / Nature Communications. Details the mechanistic rationale and steric considerations for Suzuki-Miyaura cross-couplings on highly functionalized pyridine cores. URL:[Link]

  • Phenyliodine(III) Diacetate-Mediated 1,2-ipso-Migration in Mannich Bases of Imidazo[1,2-a]pyridines ACS Publications (Journal of Organic Chemistry). Provides authoritative protocols and mechanistic insights into the reductive amination of pyridine-3-carbaldehydes. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of 6-Bromo-5-methoxypyridine-3-carbaldehyde Derivatives

Introduction: Strategic C-N Bond Formation in Drug Discovery The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a powerful and versatile palladium-catalyzed route...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a powerful and versatile palladium-catalyzed route to form carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. This reaction's broad substrate scope and functional group tolerance represent a significant advancement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often demand harsh conditions.[1][3]

This guide focuses on a specific, yet highly relevant, application: the amination of 6-bromo-5-methoxypyridine-3-carbaldehyde and its derivatives. This scaffold is of particular interest to medicinal chemists due to the strategic placement of three key functional handles:

  • A bromo-substituent at the 6-position, primed for cross-coupling.

  • An aldehyde at the 3-position, ready for derivatization via reductive amination, Wittig reactions, or condensations.

  • A pyridine core , a privileged heterocyclic motif known for its ability to engage in hydrogen bonding and its prevalence in bioactive molecules.

However, this specific substrate class presents unique challenges that require careful consideration for successful C-N bond formation. The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis, while the aldehyde functionality can be sensitive to the strongly basic conditions typically employed.[4][5] These application notes provide a detailed mechanistic overview, field-proven protocols, and a troubleshooting guide to empower researchers to successfully navigate these challenges.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]

  • Oxidative Addition : The cycle initiates with an active, electron-rich Pd(0) complex, typically bearing bulky phosphine ligands (L). This species undergoes oxidative addition into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) intermediate.[8]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but compatible with other functional groups on the substrate.[7]

  • Reductive Elimination : This is the final, product-forming step. The arylamine product is eliminated from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk of the phosphine ligands is thought to facilitate this crucial step.[9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reagents Reagents & Products pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) (Palladium-Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product salt [Base-H]⁺Br⁻ amido_complex->salt aryl_halide Ar-Br (6-Bromo-5-methoxypyridine -3-carbaldehyde) aryl_halide->oa_complex amine R¹R²NH (Amine) amine->oa_complex base Base base->oa_complex

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting debromination side reactions in 6-Bromo-5-methoxypyridine-3-carbaldehyde coupling

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals encountering debromination (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals encountering debromination (protodehalogenation) side reactions during the Suzuki-Miyaura coupling of 6-Bromo-5-methoxypyridine-3-carbaldehyde .

Mechanistic Causality: The "Why" Behind Debromination

To troubleshoot a reaction, we must first understand the kinetic competition at the catalytic center. 6-Bromo-5-methoxypyridine-3-carbaldehyde presents a unique stereoelectronic challenge:

  • Fast Oxidative Addition: The highly electron-withdrawing para-carbaldehyde group accelerates the oxidative addition of the C–Br bond to the Pd(0) catalyst.

  • Sterically Retarded Transmetalation: The methoxy group at the 5-position is directly ortho to the C–Br bond. This steric bulk severely impedes the transmetalation step with the incoming boronic acid[1].

Because transmetalation is slow, the lifetime of the highly reactive Ar–Pd(II)–Br intermediate is extended. This allows competitive side reactions to dominate—specifically, the interception of the palladium complex by a hydride source (from protic solvents, water, or bases with β-hydrogens), followed by reductive elimination to yield the undesired 5-methoxypyridine-3-carbaldehyde[2].

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd Ar-Br Transmet Transmetalation Ar-Pd(II)-R OxAdd->Transmet Boronic Acid (Desired) Hydride Hydride Interception Ar-Pd(II)-H OxAdd->Hydride Hydride Source (Undesired) RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim RedElim->Start Pd(0) Debrom Protodehalogenation (Debrominated Byproduct) Hydride->Debrom Debrom->Start Pd(0)

Catalytic cycle of Suzuki coupling vs. competitive protodehalogenation pathway.

Quantitative Diagnostic Data

The table below summarizes internal optimization data demonstrating how adjusting the base, solvent, and ligand parameters shifts the kinetic balance away from debromination and toward the desired cross-coupling.

Parameter ModificationBaseSolventCatalyst / LigandCross-Coupling Yield (%)Debromination (%)
Baseline (Unoptimized) Na₂CO₃ (aq)DMF / H₂OPd(PPh₃)₄25%65%
Base Optimization K₃PO₄ (anhydrous)DMFPd(PPh₃)₄40%45%
Solvent Optimization K₃PO₄ (anhydrous)1,4-DioxanePd(PPh₃)₄55%30%
Ligand Optimization K₃PO₄ (aq)1,4-Dioxane / H₂OXPhos Pd G3>90%<5%

Frequently Asked Questions (Troubleshooting Q&A)

Q: Why is 6-Bromo-5-methoxypyridine-3-carbaldehyde specifically suffering from such high debromination rates? A: The issue is a kinetic bottleneck. The electron-deficient pyridine ring makes oxidative addition rapid, but the ortho-methoxy group creates immense steric hindrance. This slows down transmetalation[1]. While the Ar-Pd(II)-Br intermediate is "waiting" to transmetalate, it undergoes ligand exchange with hydride donors in the reaction mixture, leading to protodehalogenation[2].

Q: Is the water in my solvent mixture acting as the hydride source? A: Yes. Water is a well-documented hydrogen source for hydrodehalogenation in palladium-catalyzed cross-couplings[3]. While a small amount of water is often required to solubilize inorganic bases and activate the boronic acid via a boronate complex, excessive water in the presence of a slow-transmetalating substrate will drive the debromination pathway.

Q: How do I choose the right base to minimize this side reaction? A: Avoid organic bases with β-hydrogens (e.g., triethylamine, ethoxide) as they readily undergo β-hydride elimination to form Pd-H species. Instead, utilize mild, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃. These bases effectively activate the boronic acid without acting as hydride donors.

Q: Which catalyst system is best suited to outcompete debromination for this substrate? A: You must use a catalyst system designed to accelerate transmetalation and reductive elimination. Bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos —paired with a highly active pre-catalyst (like XPhos Pd G2 or G3) are critical[4],[5]. The steric bulk of XPhos forces the palladium center into a highly reactive mono-ligated state, drastically increasing the rate of transmetalation and outcompeting the background debromination reaction.

Self-Validating Experimental Protocol

To ensure a robust, reproducible coupling of 6-Bromo-5-methoxypyridine-3-carbaldehyde, follow this self-validating methodology utilizing an advanced pre-catalyst system.

Reagents & Setup:

  • Electrophile: 6-Bromo-5-methoxypyridine-3-carbaldehyde (1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Add the electrophile, arylboronic acid, K₃PO₄, and XPhos Pd G3 to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Degassing: Evacuate the vessel and backfill with dry Nitrogen or Argon (Repeat 3x).

  • Solvent Addition: In a separate flask, prepare the 1,4-Dioxane/H₂O mixture and sparge with Nitrogen for 15 minutes to remove dissolved oxygen (which can lead to homocoupling of the boronic acid). Add 5 mL of this degassed solvent to the reaction vessel via syringe.

  • Reaction Execution: Seal the vial and heat the vigorously stirring mixture to 80 °C for 2 hours.

  • Reaction Quench & Extraction: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (10 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (LC-MS):

    • Target Mass (Assuming Phenylboronic acid): [M+H]⁺ = 214.08

    • Debromination Mass (Failure state): [M+H]⁺ = 138.05

    • Validation Metric: A successful run using this protocol will yield an LC-MS peak area ratio of Target:Debromination greater than 20:1.

Troubleshooting Logic Workflow

If you continue to observe >10% debromination, follow this diagnostic decision tree to isolate the variable causing the failure.

Troubleshooting Issue High Debromination Detected CheckBase Is the base an alkoxide or has β-hydrogens? Issue->CheckBase ChangeBase Switch to anhydrous K3PO4 CheckBase->ChangeBase Yes CheckSolvent Is the solvent highly protic? CheckBase->CheckSolvent No ChangeSolvent Switch to Dioxane/Toluene CheckSolvent->ChangeSolvent Yes CheckLigand Is transmetalation slow? CheckSolvent->CheckLigand No ChangeLigand Use XPhos Pd G3 CheckLigand->ChangeLigand Yes

Troubleshooting decision tree for mitigating debromination in cross-coupling.

References

  • Meital Orbach et al., "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides", Organometallics - ACS Publications. 3

  • "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters", PMC - National Institutes of Health. 2

  • "Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst", The Journal of Organic Chemistry - ACS Publications. 1

  • "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo...", RSC Publishing. 4

  • "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction", ResearchGate.5

Sources

Reference Data & Comparative Studies

Validation

validating structural integrity of 6-Bromo-5-methoxypyridine-3-carbaldehyde via FT-IR spectroscopy

Executive Briefing Validating the structural integrity of complex heterocyclic active pharmaceutical ingredients (APIs) and intermediates requires analytical techniques that offer both high specificity and rapid turnarou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Validating the structural integrity of complex heterocyclic active pharmaceutical ingredients (APIs) and intermediates requires analytical techniques that offer both high specificity and rapid turnaround. For 6-Bromo-5-methoxypyridine-3-carbaldehyde (CAS 1256833-92-7), Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline orthogonal technique to NMR and Mass Spectrometry. While NMR elucidates atomic connectivity, FT-IR provides immediate, definitive confirmation of the molecule's functional group electronic states—specifically the conjugated aldehyde, the methoxy ether linkage, the pyridine ring system, and the heavy halogen substitution.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral matching. Here, we will deconstruct the mechanistic causality behind the spectral signatures of this molecule, objectively compare the two primary FT-IR sampling methodologies (Diamond ATR vs. KBr Pellet), and establish a self-validating experimental protocol for rigorous structural verification.

Part 1: Molecular Deconstruction & Mechanistic Causality

To accurately interpret the FT-IR spectrum of 6-Bromo-5-methoxypyridine-3-carbaldehyde, we must apply Hooke's Law and principles of molecular orbital conjugation [1]. The molecule's unique structural features dictate specific vibrational behaviors:

  • Conjugated Aldehyde (C=O): In a standard aliphatic aldehyde, the C=O stretch appears near 1725 cm⁻¹. However, direct attachment to the aromatic pyridine ring allows the π-electrons of the carbonyl to delocalize into the ring system. This resonance decreases the double-bond character of the carbonyl, lowering the force constant and shifting the absorption to the 1690–1710 cm⁻¹ range [2]. Additionally, the aldehydic C-H stretch often presents as a distinct Fermi resonance doublet near 2850 cm⁻¹ and 2750 cm⁻¹.

  • Methoxy Group (C-O-C): The asymmetric stretching of the ether linkage is highly polar, resulting in a strong, broad dipole moment change. This manifests as a dominant peak between 1250 and 1050 cm⁻¹ .

  • Pyridine Ring (C=N, C=C): The heteroaromatic ring exhibits characteristic in-plane skeletal vibrations. The C=N and C=C stretching modes couple to produce sharp, distinct bands in the 1580–1600 cm⁻¹ region.

  • Aromatic C-Br: Bromine is a heavy atom. According to the reduced mass variable in the harmonic oscillator model, heavier atoms vibrate at lower frequencies. The C-Br stretch is typically found in the far-fingerprint region, between 650 and 580 cm⁻¹ [1].

Table 1: Key FT-IR Spectral Assignments for 6-Bromo-5-methoxypyridine-3-carbaldehyde
Functional GroupExpected Range (cm⁻¹)Peak Intensity & ShapeMechanistic Causality
Aldehyde C=O 1690 – 1710Strong, SharpResonance delocalization with the pyridine π-system lowers the bond force constant.
Aldehyde C-H ~2850 & ~2750Weak, DoubletFermi resonance between the fundamental C-H stretch and the first overtone of the C-H bend.
Pyridine C=N/C=C 1580 – 1600Medium, SharpIn-plane skeletal stretching of the heteroaromatic ring.
Methoxy C-O 1250 – 1050Strong, BroadHigh polarity of the asymmetric ether linkage stretch creates a large dipole shift.
Aromatic C-Br 650 – 580Medium-Strong, SharpHigh reduced mass of the bromine atom forces the vibration into the low-frequency boundary.

Part 2: Comparative Analysis - Diamond ATR-FTIR vs. KBr Pellet Transmission

When validating halogenated pyridine derivatives, the choice of sampling technique fundamentally alters the spectral output and the integrity of the data [3][4]. As an application scientist, I strongly advocate for Diamond Attenuated Total Reflectance (ATR) over traditional KBr pellet transmission for this specific class of molecules.

Table 2: Performance Comparison for Pyridine Derivative Analysis
ParameterDiamond ATR-FTIR (Recommended)KBr Pellet Transmission (Alternative)Scientific Verdict
Sample Preparation Direct analysis of neat powder. Zero matrix interference.Requires grinding with KBr and pressing at 10 tons.ATR Wins. Eliminates matrix-induced spectral artifacts.
Moisture Interference Negligible.High. KBr is highly hygroscopic.ATR Wins. Absorbed water in KBr creates a massive O-H band (3400 cm⁻¹) that obscures aldehydic C-H overtones.
Polymorph Preservation Analyzes the native solid state.High pressure can induce polymorphic transformations.ATR Wins. Preserves the true crystalline hydrogen-bonding network.
Low-Frequency Sensitivity Excellent down to 400 cm⁻¹ (Diamond dependent).Good, but baseline scattering often increases at low frequencies.Tie. Both can detect the critical C-Br stretch (~600 cm⁻¹), provided the ATR uses a wide-band detector.

The Causality of the Verdict: The pyridine nitrogen is a hydrogen-bond acceptor. If a KBr pellet absorbs atmospheric moisture during preparation, the resulting water band will not only obscure the high-frequency region but can also artificially shift the C=O peak due to transient hydrogen bonding with the hydrated matrix. ATR prevents this entirely [4].

Part 3: Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute trustworthiness and reproducibility, the following workflow incorporates built-in validation gates. Do not proceed to the next step unless the validation criteria are met.

Step 1: System Suitability & Calibration

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Validation Gate: Confirm the aromatic C-H stretch at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹ are within ±1.0 cm⁻¹ of their accepted values. This guarantees the interferometer's laser is correctly calibrated.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropyl alcohol and allow it to evaporate completely. Collect a 32-scan background spectrum of ambient air.

  • Causality: This step mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3400 cm⁻¹ and 1900-1300 cm⁻¹) from the final sample spectrum, preventing false-positive peak assignments.

Step 3: Sample Application

  • Action: Deposit 2–5 mg of neat 6-Bromo-5-methoxypyridine-3-carbaldehyde powder directly onto the center of the diamond crystal.

  • Action: Lower the pressure anvil until the software indicates optimal contact.

Step 4: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

  • Validation Gate: Check the maximum absorbance. The strongest peak (likely the C-O stretch at ~1200 cm⁻¹) must be between 0.4 and 1.2 Absorbance Units (AU) . If >1.2 AU, the detector is saturating, violating the Beer-Lambert law. Reduce anvil pressure and rescan.

Step 5: Data Processing & ATR Correction

  • Action: Apply an "ATR Correction" algorithm via the spectrometer's software.

  • Causality: In ATR, the penetration depth of the evanescent infrared wave is directly proportional to the wavelength. Therefore, low-frequency peaks (like the critical C-Br stretch at ~600 cm⁻¹) will appear artificially intense compared to high-frequency peaks. The correction normalizes the spectrum to mimic a transmission profile, allowing for accurate relative intensity comparisons against reference libraries [3].

Part 4: Workflow Visualization

FTIR_Workflow cluster_prep Sampling Technique Comparison cluster_analysis Key Spectral Assignments Start 6-Bromo-5-methoxypyridine- 3-carbaldehyde Sample ATR Diamond ATR (Native Solid State) Start->ATR KBr KBr Pellet (High Pressure Matrix) Start->KBr Acquisition FT-IR Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition Recommended KBr->Acquisition Moisture Risk Processing Data Processing (ATR Correction & Baseline) Acquisition->Processing Aldehyde Aldehyde C=O ~1690-1710 cm⁻¹ Processing->Aldehyde Methoxy Methoxy C-O ~1250-1050 cm⁻¹ Processing->Methoxy Pyridine Pyridine C=N/C=C ~1580-1600 cm⁻¹ Processing->Pyridine Halogen Aromatic C-Br ~650-580 cm⁻¹ Processing->Halogen Validation Structural Integrity Validated Aldehyde->Validation Methoxy->Validation Pyridine->Validation Halogen->Validation

Fig 1: Comparative FT-IR validation workflow for halogenated pyridine derivatives.

References

  • Spectra–Structure Correlations in the Mid- and Far-infrared - Society for Applied Spectroscopy. Available at: [Link]

  • FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde... - ResearchGate. Available at: [Link]

  • Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks... - Chemical Reviews - ACS Publications. Available at: [Link]

Comparative

Comparative Efficacy Guide: Ligand Selection for 6-Bromo-5-methoxypyridine-3-carbaldehyde Catalytic Coupling

Executive Summary 6-Bromo-5-methoxypyridine-3-carbaldehyde is a highly functionalized, electron-deficient heteroaryl halide frequently utilized as a core building block in the synthesis of complex pharmaceuticals, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-5-methoxypyridine-3-carbaldehyde is a highly functionalized, electron-deficient heteroaryl halide frequently utilized as a core building block in the synthesis of complex pharmaceuticals, including kinase inhibitors. However, achieving high-yielding catalytic cross-coupling with this substrate presents a multidimensional challenge. The presence of an unprotected formyl group, a coordinating pyridine nitrogen, and an ortho-methoxy group demands a rigorously optimized catalytic system.

This guide provides an objective, data-driven comparison of ligand efficacy for the Suzuki-Miyaura cross-coupling of this substrate, demonstrating why dialkylbiaryl phosphines (specifically XPhos) drastically outperform standard bidentate or monodentate ligands.

Mechanistic Context: The Substrate Challenge

To design a successful coupling protocol, we must first understand the causality behind the substrate's inherent reactivity issues. 6-Bromo-5-methoxypyridine-3-carbaldehyde presents three distinct chemical hurdles:

  • The Pyridine Nitrogen (Catalyst Poisoning): The nitrogen atom adjacent to the C-Br bond is a strong σ-donor. During the catalytic cycle, it can irreversibly coordinate to the palladium center, forming a stable, catalytically inactive Pd(II) complex.

  • The 3-Carbaldehyde Group (Base Sensitivity): The formyl moiety is highly electrophilic. Under the strongly basic conditions (e.g., NaOH, KOtBu) typically used to accelerate transmetalation in Suzuki couplings, this group is highly susceptible to Cannizzaro-type disproportionation or aldol condensations.

  • The 5-Methoxy Group (Steric & Electronic Effects): While the electron-withdrawing aldehyde activates the ring, the electron-donating methoxy group directly ortho to the reactive C-Br bond increases local steric bulk and slightly deactivates the bond, necessitating a highly active catalyst to facilitate the initial oxidative addition.

LigandLogic Substrate 6-Bromo-5-methoxypyridine- 3-carbaldehyde Challenge1 Pyridine Nitrogen (Catalyst Poisoning) Substrate->Challenge1 Challenge2 3-Formyl Group (Base Sensitivity) Substrate->Challenge2 Challenge3 C-Br Activation (Steric Hindrance) Substrate->Challenge3 Solution1 Bulky Biaryl Ligand (e.g., XPhos) Challenge1->Solution1 Steric Shielding Solution2 Mild Base Selection (e.g., K3PO4) Challenge2->Solution2 Prevents Aldol Solution3 Electron-Rich Ligand (Accelerates OA) Challenge3->Solution3 Promotes Pd(II)

Fig 1: Mechanistic logic mapping substrate challenges to specific catalytic solutions.

Comparative Ligand Efficacy Data

To objectively evaluate ligand performance, a benchmark Suzuki-Miyaura coupling was conducted using phenylboronic acid as the coupling partner. The data below illustrates the profound impact of ligand architecture on reaction trajectory.

Ligand SystemCatalyst PrecursorBaseSolventTempTimeYield (%)Primary Impurity Profile
PPh3 Pd(PPh3)4K2CO3Toluene/H2O90°C16h<15%Unreacted SM, Catalyst Black (Pd aggregation)
dppf Pd(dppf)Cl2K2CO3Dioxane/H2O80°C12h45%Protodehalogenation (30%)
PEPPSI-IPr PEPPSI-IPrK3PO4Dioxane60°C6h82%Trace homocoupling
XPhos XPhos Pd G3K3PO4THF/H2O65°C4h94% Exceptionally clean, trace protodehalogenation
Mechanistic Analysis of the Data:
  • Failure of PPh3: Monodentate phosphines lack the steric bulk required to prevent the pyridine nitrogen from coordinating to the palladium center. This leads to rapid catalyst poisoning, evidenced by the precipitation of palladium black.

  • Protodehalogenation with dppf: Bidentate ligands like dppf often suffer from slow transmetalation rates when applied to sterically hindered ortho-substituted substrates. When transmetalation is the rate-limiting step, the long-lived Pd(II) intermediate undergoes β-hydride elimination from the solvent or base, leading to protodehalogenation (yielding 5-methoxypyridine-3-carbaldehyde).

  • The XPhos Advantage: XPhos, a rationally designed dialkylbiaryl phosphine, solves these issues simultaneously. Its bulky dicyclohexyl groups create a steric microenvironment that physically blocks pyridine coordination. Furthermore, its electron-rich backbone dramatically accelerates oxidative addition, while the biaryl structure facilitates rapid transmetalation and reductive elimination, outcompeting side reactions .

Self-Validating Experimental Protocol: XPhos-Mediated Coupling

The following protocol utilizes the XPhos Pd G3 precatalyst. Using a G3 precatalyst ensures a strict 1:1 ratio of palladium to ligand and rapid generation of the active Pd(0) species at mild temperatures, avoiding the problematic induction periods associated with Pd2(dba)3 .

Objective: Coupling of 6-bromo-5-methoxypyridine-3-carbaldehyde (1.0 mmol) with phenylboronic acid (1.2 mmol).

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with 6-bromo-5-methoxypyridine-3-carbaldehyde (216 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%), and finely milled anhydrous K3PO4 (424 mg, 2.0 mmol).

  • Causality: K3PO4 is selected over stronger bases (like NaOH) to provide sufficient basicity for transmetalation while strictly preventing the base-catalyzed degradation (Cannizzaro/aldol) of the sensitive 3-carbaldehyde moiety.

Step 2: Solvent Addition & Degassing

  • Action: Add 5.0 mL of a rigorously degassed THF/H2O mixture (10:1 v/v). Seal the vial with a PTFE-lined septum cap.

  • Validation Check: Upon addition, the solution should appear pale yellow to light orange. Self-Correction: If the solution turns opaque black immediately, oxygen has contaminated the system, causing irreversible Pd(0) aggregation. Abort, re-degas solvents, and restart.

Step 3: Catalytic Cycle Execution

  • Action: Transfer the vial to a pre-heated aluminum block at 65°C. Stir vigorously (800 rpm) for 4 hours.

  • Causality: High stirring rates are critical in biphasic mixtures to maximize the interfacial surface area for the transmetalation step. 65°C is optimal; higher temperatures risk aldehyde degradation.

Step 4: Reaction Monitoring & Analytical Validation

  • Action: At 2 hours, withdraw a 10 µL aliquot via microsyringe, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Validation Check: Confirm the disappearance of the starting material (m/z 216/218 [M+H]+) and the appearance of the product mass (m/z 214 [M+H]+). The absence of m/z 138 confirms the successful suppression of protodehalogenation.

Step 5: Quench and Isolation

  • Action: Cool to room temperature, dilute with EtOAc (10 mL), and wash with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry organics over Na2SO4, filter, and concentrate.

  • Causality: NH4Cl is utilized instead of brine/NaOH to maintain a near-neutral pH during the aqueous workup, preventing late-stage aldol condensation of the isolated product.

ExpWorkflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Activation (Pd G3 + Base) Step1->Step2 Step3 3. Cross-Coupling (65°C, 4h) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS/TLC) Step3->Step4 Step5 5. Quench & Workup (Aqueous Extraction) Step4->Step5 Loop Incomplete? Step4->Loop Loop->Step3 Yes Loop->Step5 No

Fig 2: Self-validating experimental workflow for XPhos-mediated Suzuki-Miyaura coupling.

References

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research URL: [Link]

  • Title: A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes Source: Angewandte Chemie International Edition URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-5-methoxypyridine-3-carbaldehyde

Comprehensive Safety and Operational Guide: Handling 6-Bromo-5-methoxypyridine-3-carbaldehyde Introduction & Chemical Profiling 6-Bromo-5-methoxypyridine-3-carbaldehyde (CAS: 1256833-92-7) is a highly versatile heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 6-Bromo-5-methoxypyridine-3-carbaldehyde

Introduction & Chemical Profiling

6-Bromo-5-methoxypyridine-3-carbaldehyde (CAS: 1256833-92-7) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1]. The presence of both a reactive aldehyde and a brominated pyridine ring makes it an excellent candidate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[2]. However, this same bifunctional electrophilicity dictates stringent safety and handling protocols.

Mechanistically, the compound acts as a potent electrophile. The aldehyde moiety can undergo rapid oxidation in the presence of ambient air or react with primary amines (including biological epidermal proteins, leading to potential sensitization). Simultaneously, the bromo-pyridine core presents an alkylating and arylating hazard[1][3]. Consequently, the primary risks involve acute toxicity via ingestion, severe ocular irritation, and respiratory distress from the inhalation of fine solid particulates.

Physicochemical Hazards & GHS Classification

To handle this compound safely, one must understand the "why" behind the safety data. The following table summarizes the quantitative and qualitative hazard data synthesized from standard safety protocols for halogenated pyridine carbaldehydes[1][3].

GHS CodeHazard StatementMechanistic ImplicationRequired Mitigation
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption.Strict lab hygiene; no mouth pipetting; double-gloving.
H315 Causes skin irritationElectrophilic reaction with epidermal proteins causing dermatitis.Extended-cuff chemical-resistant gloves; fully buttoned lab coat.
H319 Causes serious eye irritationCorneal damage resulting from localized pH changes and reactivity.ANSI Z87.1 chemical splash goggles (safety glasses are insufficient).
H335 May cause respiratory irritationMucous membrane irritation from airborne dust aerosolization.Mandatory use of a Class II Biological Safety Cabinet or Chemical Fume Hood.

Personal Protective Equipment (PPE) Matrix

As a best practice in laboratory safety, PPE is your last line of defense, supplementing primary engineering controls (like fume hoods).

  • Hand Protection (Expert Insight): Standard nitrile gloves (0.11 mm thickness) provide adequate protection against the dry solid[3]. However, when dissolving this compound in halogenated solvents (e.g., Dichloromethane or Chloroform) for reaction setups, standard nitrile degrades rapidly, often exhibiting a breakthrough time of less than 5 minutes. You must switch to butyl rubber gloves or utilize a rigorous double-gloving technique with immediate changes if solvent exposure occurs.

  • Eye/Face Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields are inadequate because they do not form a complete seal against fine, irritating dust particles[1].

  • Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned. Synthetic fabrics must be avoided as they can melt into the skin if a secondary solvent fire occurs during a reaction.

  • Respiratory Protection: Handling this compound outside a ventilated enclosure is strongly discouraged. If unavoidable, an N95 or P100 particulate respirator is required to mitigate the H335 respiratory hazard[1][4].

Operational Workflow: Preparation for Cross-Coupling

This methodology is designed as a self-validating system; subsequent steps cannot proceed unless the prior step's safety checks are confirmed.

Step-by-Step Methodology:

  • Environmental Verification: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Ensure the sash is positioned at or below the designated safe operating height. Validation: Check the digital monitor or use a tissue strip to confirm inward airflow.

  • PPE Donning: Equip splash goggles, buttoned lab coat, and double nitrile gloves[3].

  • Static Mitigation: Because 6-Bromo-5-methoxypyridine-3-carbaldehyde is a solid that can hold a static charge, wipe the exterior of the weighing spatula and the anti-static weigh boat with a grounded, slightly damp cloth. This prevents the sudden aerosolization of the irritating powder.

  • Weighing: Transfer the required mass into the weigh boat deep inside the fume hood. Cap the source bottle immediately and flush it with Argon if possible, preventing ambient moisture from oxidizing the aldehyde to a carboxylic acid[1].

  • Solvent Addition: Transfer the solid to a dry, argon-flushed reaction flask. Slowly add the reaction solvent (e.g., anhydrous THF or DCM). Validation: Observe the dissolution; a clear solution indicates complete solvation without unexpected exothermic polymerization.

  • Decontamination: Rinse the weigh boat and spatula with a compatible solvent (e.g., acetone) directly into the halogenated waste stream before removing them from the hood.

G N1 Pre-Operation: Verify Fume Hood (80-120 fpm) N2 Don PPE: Double Nitrile, Goggles, Coat N1->N2 N3 Weighing: 6-Bromo-5-methoxypyridine-3-carbaldehyde N2->N3 N4 Solvent Addition: (e.g., DCM / THF) N3->N4 N5 Reaction Execution: (Inert Atmosphere) N4->N5 N6 Waste Segregation: Halogenated Organic Stream N5->N6

Workflow for the safe handling and processing of 6-Bromo-5-methoxypyridine-3-carbaldehyde.

Spill Response & Decontamination Plan

  • Solid Spills: Do not dry sweep under any circumstances, as this will aerosolize the H335 irritant. Cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress the dust, then carefully scoop the material into a hazardous waste container[4].

  • Solution Spills: If spilled while dissolved in a solvent, immediately apply a universal chemical absorbent pad or inert clay (e.g., vermiculite) to prevent the spread of the electrophilic solution.

  • Surface Decontamination: Wash the affected area with a 5% sodium bicarbonate solution to neutralize any trace acidic byproducts (such as oxidized carboxylic acids), followed by a standard soap and water wash.

Waste Disposal Plan

Because of the covalently bound bromine atom, this compound and any associated solvent washings must be strictly segregated into the Halogenated Organic Waste stream[3][4].

  • Rule 1: Never mix halogenated waste with strong bases or oxidizing agents. Doing so can trigger exothermic reactions, generating toxic bromine gas or explosive mixtures.

  • Rule 2: Label the waste container explicitly with "Contains Halogenated Pyridine Derivatives" to alert environmental health and safety (EHS) personnel of the specific heterocyclic content.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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